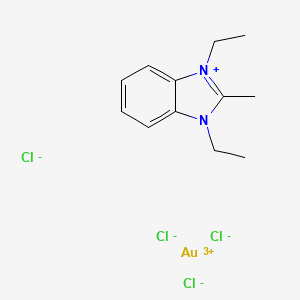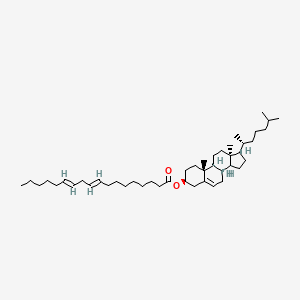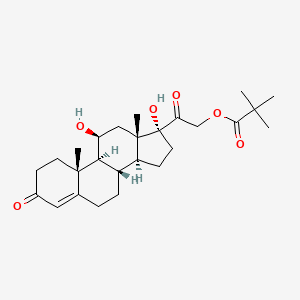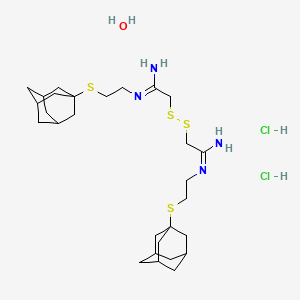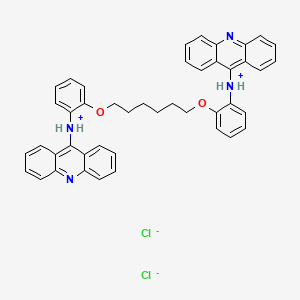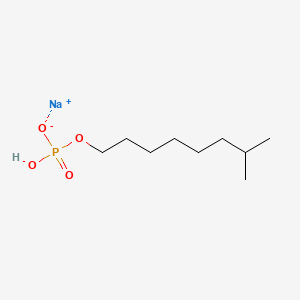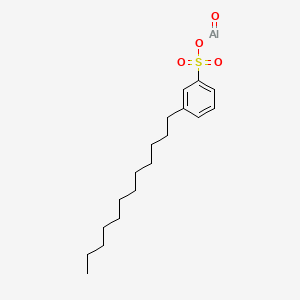
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is a chemical compound with the molecular formula C18H30AlO4S. . This compound is characterized by the presence of an aluminum atom coordinated with a dodecylbenzenesulfonate ligand and an oxo group.
Preparation Methods
The synthesis of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- typically involves the reaction of aluminum salts with dodecylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as water or organic solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The dodecylbenzenesulfonate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- involves its interaction with molecular targets such as enzymes and cell membranes. The dodecylbenzenesulfonate ligand can disrupt cell membranes, leading to antimicrobial effects. The aluminum center can also interact with various biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar compounds to aluminum, (dodecylbenzenesulfonato-kappaO)oxo- include:
Aluminum, (octylbenzenesulfonato-kappaO)oxo-: This compound has a shorter alkyl chain compared to dodecylbenzenesulfonate, leading to different physical and chemical properties.
Aluminum, (dodecylsulfato-kappaO)oxo-: This compound has a sulfate group instead of a sulfonate group, which affects its reactivity and applications.
Aluminum, (dodecylbenzenesulfonato-kappaO)hydroxo-: This compound has a hydroxyl group instead of an oxo group, leading to different chemical behavior.
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is unique due to its specific ligand structure and the presence of an oxo group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
68443-80-1 |
|---|---|
Molecular Formula |
C18H29AlO4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
oxoalumanyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Al.O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);;/q;+1;/p-1 |
InChI Key |
YCVCMEAKJYCUQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
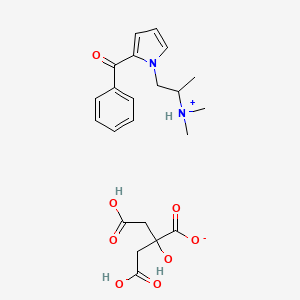
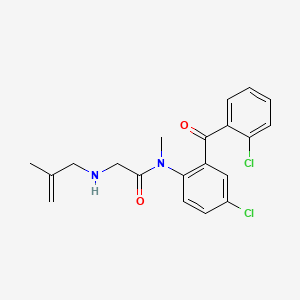

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

